(Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that features a combination of phenyl, thiazolyl, and acrylonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the benzyloxy groups: This step involves the protection of hydroxyl groups on the phenyl ring using benzyl chloride in the presence of a base.
Formation of the acrylonitrile moiety: This can be done through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The phenyl and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The acrylonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to form stable complexes with metals also makes it useful in catalysis.
Mechanism of Action
The mechanism of action of (Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the acrylonitrile group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(3,4-dimethoxyphenyl)-2-(4-(4-methylphenyl)thiazol-2-yl)acrylonitrile
- (Z)-3-(3,4-dihydroxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
Uniqueness
Compared to similar compounds, (Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is unique due to the presence of benzyloxy groups, which can enhance its lipophilicity and ability to cross biological membranes. This structural feature may also influence its binding affinity to molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N2O2S/c1-2-25-13-16-29(17-14-25)31-24-39-34(36-31)30(21-35)19-28-15-18-32(37-22-26-9-5-3-6-10-26)33(20-28)38-23-27-11-7-4-8-12-27/h3-20,24H,2,22-23H2,1H3/b30-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAJTOOMSSZFNU-FSGOGVSDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.